molecular formula C9H16N2O2 B2385822 9-Oxa-1-azaspiro[4.5]decane-1-carboxamide CAS No. 2408964-53-2

9-Oxa-1-azaspiro[4.5]decane-1-carboxamide

Cat. No.: B2385822
CAS No.: 2408964-53-2
M. Wt: 184.239
InChI Key: WSSHNWYFCHSZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxa-1-azaspiro[4.5]decane-1-carboxamide is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-1-azaspiro[4.5]decane-1-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic structure . The reaction conditions often require the use of a base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

9-Oxa-1-azaspiro[4.5]decane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using appropriate oxidizing agents to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

9-Oxa-1-azaspiro[4.5]decane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Oxa-1-azaspiro[4.5]decane-1-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxa-1-azaspiro[4.5]decane-1-carboxamide is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

9-oxa-1-azaspiro[4.5]decane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c10-8(12)11-5-1-3-9(11)4-2-6-13-7-9/h1-7H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSHNWYFCHSZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCOC2)N(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.